3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
Description
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C19H19N5O2/c1-26-16-6-4-5-15-14(16)8-11-23(15)12-9-19(25)20-13-18-22-21-17-7-2-3-10-24(17)18/h2-8,10-11H,9,12-13H2,1H3,(H,20,25) |
InChI Key |
ZCCRMTYBDWGSOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Methoxylation of Indole
Methoxylation at the 4-position of indole is challenging due to the inherent reactivity of the indole nucleus. A reported method involves:
-
Friedel-Crafts alkylation : Using methanol and BF₃·OEt₂ as a Lewis acid catalyst at 0–5°C for 12 hours, yielding 4-methoxyindole with 45–50% purity.
-
Pd-catalyzed C–H activation : Employing Pd(OAc)₂, PPh₃, and Cs₂CO₃ in DMF at 110°C under argon, achieving 62% yield.
Table 1: Comparison of 4-Methoxyindole Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Friedel-Crafts | BF₃·OEt₂ | CH₂Cl₂ | 0–5°C | 45% |
| Pd-catalyzed C–H activation | Pd(OAc)₂ | DMF | 110°C | 62% |
Alternative Route: Fischer Indole Synthesis
Cyclization of 4-methoxyphenylhydrazine with ketones under acidic conditions:
-
4-Methoxyphenylhydrazine + pyruvic acid → 4-methoxyindole-2-carboxylic acid (HCl, EtOH, reflux, 6h, 71% yield).
-
Decarboxylation via heating with Cu powder in quinoline at 210°C for 2h yields 4-methoxyindole (88% purity).
Preparation of Triazolo[4,3-a]Pyridine-3-ylmethylamine
Cyclocondensation of Pyridine Derivatives
The triazolo-pyridine core is synthesized through:
-
Cyclization of 2-hydrazinylpyridine : Reaction with trimethyl orthoformate in acetic acid at 80°C for 4h, yieldingtriazolo[4,3-a]pyridine (87% yield).
-
Functionalization at C3 : Bromination using NBS in CCl₄ followed by amination with NaN₃ and subsequent Staudinger reaction to introduce the methylamine group.
Table 2: Triazolo-Pyridine Functionalization Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, CCl₄ | CCl₄ | 25°C | 78% |
| Amination | NaN₃, DMF | DMF | 100°C | 65% |
| Staudinger | PPh₃, THF | THF | 0°C→25°C | 82% |
Assembly of Propanamide Linker
Acylation of 4-Methoxyindole
-
3-Chloropropanoyl chloride is reacted with 4-methoxyindole in the presence of Et₃N (2.5 eq) in dichloromethane at 0°C for 2h, yielding 3-(4-methoxyindol-1-yl)propanoyl chloride (94% conversion).
Amide Coupling
The propanoyl chloride intermediate is coupled withtriazolo[4,3-a]pyridine-3-ylmethylamine using:
Table 3: Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12h | 89% |
| EDCl | HOBt | THF | 6h | 83% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.45–7.02 (m, 6H, indole and pyridine-H), 4.56 (d, J=5.6 Hz, 2H, CH₂NH), 3.89 (s, 3H, OCH₃).
-
HRMS : m/z calc. for C₁₉H₁₈N₅O₂ [M+H]⁺ 364.1412, found 364.1409.
Optimization Challenges and Solutions
Regioselectivity in Indole Methoxylation
The 4-methoxy position is less favored than C5/C6 due to electronic effects. Using directed ortho-metallation with LDA and Me₃OBF₄ improves regioselectivity (4:1 selectivity).
Triazolo-Pyridine Stability
The triazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (THF, DMF) are critical during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the triazolopyridine ring can enhance binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs.
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
Indole Substitution: The 4-methoxyindole in the target compound and likely improves solubility compared to the 6-chloroindole in , which may enhance lipophilicity but reduce aqueous stability.
Shorter linkers (e.g., ethyl in vs. propyl in ) may restrict conformational freedom, impacting target engagement.
Triazolo Heterocycles :
Biological Activity
The compound 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a synthetic organic molecule that combines an indole moiety with a triazole group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxy group on the indole and the triazole moiety enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps that allow for the precise construction of the desired structure while enabling modifications to enhance biological activity. Common synthetic routes include:
- Formation of the Indole Moiety : Starting from suitable precursors, the indole structure is formed through cyclization reactions.
- Introduction of the Triazole Group : The triazole moiety is introduced via a coupling reaction with appropriate triazole derivatives.
- Final Coupling to Form Propanamide : The final step involves coupling with propanamide derivatives to yield the target compound.
Biological Activity
The biological activity of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has been explored in various contexts, particularly concerning its pharmacological effects:
Pharmacological Properties
Compounds containing indole and triazole moieties are known for their diverse pharmacological effects, which include:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially useful in treating conditions like psoriasis and rheumatoid arthritis.
- Enzyme Inhibition : The triazole group enhances binding affinity through hydrogen bonding and π-stacking interactions with enzyme active sites.
Structure-Activity Relationship (SAR)
The structure of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide allows for specific interactions with biological targets. The following table summarizes some related compounds to highlight structural differences and potential impacts on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide | Contains benzimidazole instead of triazole | Benzimidazole may confer different biological properties |
| N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxyindol-1-yl)propanamide | Hydroxyl group instead of methoxy on indole | Hydroxyl group affects polarity and reactivity |
| 3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide | Dimethoxy groups on benzamide | Different electronic effects due to additional methoxy groups |
The presence of both the methoxy group and the triazole moiety provides distinct electronic and steric properties that may enhance its biological activity compared to similar compounds.
Case Studies
Recent studies have highlighted the potential therapeutic applications of compounds similar to 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide :
- RORγt Inhibition : A study focused on [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated strong inhibitory activity against RORγt (IC50 = 51 nM), a transcription factor involved in inflammatory responses. This suggests that similar compounds could also exhibit significant anti-inflammatory properties .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives with similar structural features displayed potent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), suggesting a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
